molecular formula C14H22N2O3S B503125 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine CAS No. 944775-88-6

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine

Cat. No.: B503125
CAS No.: 944775-88-6
M. Wt: 298.4g/mol
InChI Key: DNOFBEKGKDBZIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-((4-methylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of a propoxy group.

    1-Methyl-4-((4-ethoxyphenyl)sulfonyl)piperazine: Similar structure but with an ethoxy group instead of a propoxy group.

    1-Methyl-4-((4-butoxyphenyl)sulfonyl)piperazine: Similar structure but with a butoxy group instead of a propoxy group.

These compounds share similar chemical properties and reactivity but differ in their biological activities and applications due to the variations in their substituent groups .

Properties

IUPAC Name

1-methyl-4-(4-propoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-12-19-13-4-6-14(7-5-13)20(17,18)16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOFBEKGKDBZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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